molecular formula C22H29NO3 B2477742 4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE CAS No. 701248-90-0

4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE

Cat. No.: B2477742
CAS No.: 701248-90-0
M. Wt: 355.478
InChI Key: CYCZAJFDZUVEBI-UHFFFAOYSA-N
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Description

4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE is a synthetic compound that features a unique structure combining an adamantane moiety with a methoxybenzoyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine or chlorine, to form an adamantyl halide.

    Coupling with Methoxybenzoyl Group: The adamantyl halide is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the adamantyl methoxybenzoate.

    Introduction of the Morpholine Ring: Finally, the adamantyl methoxybenzoate is reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE is unique due to its combination of an adamantane moiety with a methoxybenzoyl group and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(1-adamantyl)-2-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-25-20-3-2-18(11-19(20)21(24)23-4-6-26-7-5-23)22-12-15-8-16(13-22)10-17(9-15)14-22/h2-3,11,15-17H,4-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCZAJFDZUVEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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